molecular formula C11H20N4O B13299222 1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine

1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine

Cat. No.: B13299222
M. Wt: 224.30 g/mol
InChI Key: UZODXJAKRTTWQP-UHFFFAOYSA-N
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Description

1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine (CAS 1097812-06-0) is a high-purity chemical compound with a molecular formula of C11H20N4O and a molecular weight of 224.30 g/mol . This reagent features a piperazine moiety linked to a 5- tert -butyl-1,2,4-oxadiazole group, a structural motif of significant interest in modern medicinal chemistry. Piperazine-based compounds are extensively investigated for their broad spectrum of pharmacological activities, including antiviral, antibacterial, and anticancer properties . Recent scientific literature highlights the relevance of similar 1,2,4-oxadiazole-piperazine derivatives in cutting-edge drug discovery programs, particularly in the development of inhibitors for challenging therapeutic targets like KRAS in oncology research . The structural rigidity and drug-like properties offered by the 1,2,4-oxadiazole ring make this compound a valuable building block for constructing novel molecular entities. Researchers can utilize this compound as a key intermediate or a core scaffold in lead optimization, structure-activity relationship (SAR) studies, and for screening against novel biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

5-tert-butyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C11H20N4O/c1-11(2,3)10-13-9(14-16-10)8-15-6-4-12-5-7-15/h12H,4-8H2,1-3H3

InChI Key

UZODXJAKRTTWQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NO1)CN2CCNCC2

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is typically synthesized via heterocyclization reactions involving amidoximes and carboxylic acid derivatives. Several established methods are relevant:

  • Amidoxime and Acyl Chloride Cyclization : The classical approach, first reported by Tiemann and Krüger, involves reacting amidoximes with acyl chlorides to form 1,2,4-oxadiazoles. Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine can improve yields and reaction efficiency. However, this method may produce mixtures and often requires purification.

  • Amidoxime and Activated Carboxylic Acid Derivatives : Amidoximes can be cyclized with methyl or ethyl esters of carboxylic acids activated by coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), carbonyldiimidazole (CDI), or other peptide coupling agents. This method allows milder conditions and better control over product formation.

  • One-Pot Superbase-Mediated Synthesis : A recent advancement involves the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and esters in a superbase medium such as sodium hydroxide/dimethyl sulfoxide (NaOH/DMSO) at room temperature. This method offers a simple purification protocol and moderate to excellent yields (11–90%), though reaction times can be long (4–24 hours).

  • Vilsmeier Reagent Activation : Another one-pot approach activates the carboxylic acid group with Vilsmeier reagent, enabling amidoxime cyclization to oxadiazoles with good to excellent yields (61–93%) and straightforward purification.

  • 1,3-Dipolar Cycloaddition : The reaction of nitrile oxides with nitriles in the presence of platinum(IV) catalysts can also yield 1,2,4-oxadiazoles under mild conditions, though this method suffers from poor solubility of starting materials, expensive catalysts, and sometimes low yields.

Introduction of the tert-Butyl Group at the 5-Position

The tert-butyl substituent at the 5-position of the 1,2,4-oxadiazole ring can be introduced by selecting an appropriate carboxylic acid or ester precursor bearing the tert-butyl group. For example, tert-butyl-substituted carboxylic acid derivatives can be employed in the cyclization step with amidoximes to yield the 5-tert-butyl-1,2,4-oxadiazole ring system directly.

Attachment of the Piperazine Moiety

The piperazine substituent is linked via a methylene bridge to the oxadiazole ring, typically at the 3-position of the oxadiazole. The synthetic strategies for this functionalization include:

  • Alkylation of Piperazine with Halomethyl Oxadiazole : A common route involves synthesizing a halomethyl derivative of the 5-tert-butyl-1,2,4-oxadiazole (e.g., bromomethyl or chloromethyl substituted at the 3-position), which is then reacted with piperazine under nucleophilic substitution conditions to form the desired 1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine.

  • Direct Substitution Using Benzyl or Alkyl Halides : Piperazine can be alkylated with benzyl bromide or similar halides bearing the oxadiazole moiety. This method is supported by literature where piperazine derivatives are prepared via reaction with benzyl or alkyl halides under reflux conditions.

  • Protection and Deprotection Strategies : Often, piperazine is first protected as tert-butyl piperazine-1-carboxylate to control selectivity during alkylation, followed by deprotection to yield the free piperazine derivative.

Representative Synthetic Procedure (Hypothetical)

Step Reagents and Conditions Description Yield (%) Notes
1 Amidoxime + tert-butyl-substituted carboxylic acid methyl ester + NaOH/DMSO, RT, 4-24 h One-pot cyclization to 5-tert-butyl-1,2,4-oxadiazole methyl ester 60–85 Moderate to good yields, simple purification
2 Reduction or conversion of ester to halomethyl derivative (e.g., via bromination) Formation of 3-(halomethyl)-5-tert-butyl-1,2,4-oxadiazole 50–70 Requires careful control to avoid overreaction
3 Reaction of halomethyl oxadiazole with piperazine in refluxing solvent (e.g., ethanol or DMF) Nucleophilic substitution to form this compound 70–90 Protection of piperazine may be needed for selectivity

Analytical and Purification Considerations

  • Purification typically involves column chromatography or recrystallization, depending on the reaction scale and impurities.

  • Characterization includes NMR spectroscopy (¹H, ¹³C), IR spectroscopy to confirm oxadiazole ring formation (notable C=N and C–O stretches), mass spectrometry, and melting point determination.

  • The presence of tert-butyl groups is confirmed by characteristic singlets in ¹H NMR around 1.2 ppm.

Summary of Key Points

  • The 1,2,4-oxadiazole ring is efficiently synthesized via amidoxime cyclization with activated carboxylic acid derivatives.

  • The tert-butyl substituent is introduced through the choice of carboxylic acid precursor.

  • The piperazine substituent is attached via nucleophilic substitution of a halomethyl oxadiazole intermediate.

  • One-pot and mild condition methods improve synthesis efficiency and yield.

  • Protection strategies on piperazine improve selectivity and product purity.

This synthesis approach is supported by peer-reviewed literature on 1,2,4-oxadiazole derivatives and piperazine functionalization, reflecting over a decade of research in heterocyclic chemistry and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperazine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives .

Scientific Research Applications

1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere, mimicking the structure of other biologically active molecules. This allows the compound to bind to enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the 1,2,4-Oxadiazole Ring

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
  • Structure : Replaces tert-butyl with a methyl group (CAS: 1019637-82-1).
  • Synthesis : Prepared via alkylation of piperazine with a methyl-oxadiazole precursor, yielding 69% under optimized conditions .
  • No pharmacological data are reported, but structural analogs suggest that smaller substituents may reduce receptor-binding affinity compared to bulkier groups .
Compounds with Halogen Substituents
  • Example : 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine (CAS: N/A).
  • Synthesis : Prepared via N-alkylation of tert-butyl piperazine-1-carboxylate with 3-chloro-4-fluorobenzyl bromide, followed by deprotection .
  • Key Differences :
    • Halogen atoms (Cl, F) enhance electronic interactions with receptors, as seen in tyrosinase inhibitors .
    • The tert-butyl group in the target compound may improve metabolic stability compared to halogenated derivatives, which are prone to oxidative metabolism .

Piperazine Core Modifications

Benzylpiperazines
  • Example : 1-(4-Chlorophenyl)piperazine (CAS: N/A).
  • Activity : Demonstrates tubulin modulation with IC₅₀ values in the micromolar range. Substitution at the phenyl ring (e.g., Cl, CH₃) significantly impacts activity .
Thiadiazole-Piperazine Hybrids
  • Example : 1-(5-Nitroaryl-1,3,4-thiadiazol-2-yl)piperazine.
  • Synthesis : Formed via nucleophilic substitution between chloro-thiadiazole and piperazine .
  • Key Differences :
    • Thiadiazole rings offer distinct electronic profiles compared to oxadiazoles, influencing solubility and target selectivity.

Pharmacological and Physicochemical Properties

Compound Substituent LogP (Predicted) Synthetic Yield Notable Activity
1-[(5-tert-Butyl-oxadiazolyl)methyl]piperazine tert-Butyl ~2.5* Moderate Under investigation
1-[(5-Methyl-oxadiazolyl)methyl]piperazine Methyl ~1.8 69% N/A
1-(3-Chloro-4-fluorobenzyl)piperazine Cl, F ~2.3 87–94% Tyrosinase inhibition
1-(4-Chlorophenyl)piperazine Cl ~2.1 Commercial Tubulin modulation (IC₅₀ ~1 µM)

*Estimated based on tert-butyl’s contribution to lipophilicity.

Structural and Functional Insights

  • Steric Effects : The tert-butyl group in 1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine may enhance binding to hydrophobic pockets, as seen in tubulin inhibitors where methyl groups improve activity .
  • Electronic Effects : Oxadiazole rings are electron-deficient, facilitating hydrogen bonding with targets. Halogenated analogs leverage sigma-hole interactions for stronger binding .
  • Synthetic Challenges : Bulky tert-butyl groups may reduce reaction yields compared to smaller substituents, necessitating optimized conditions .

Biological Activity

Overview

1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring substituted with a 1,2,4-oxadiazole moiety. Its molecular formula is C12H20N2OC_{12}H_{20}N_2O with a molecular weight of approximately 220.31 g/mol. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antioxidant Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antioxidant properties. For instance, studies have shown that related piperazine derivatives demonstrate the ability to scavenge free radicals and reduce oxidative stress in various biological systems .

Antimicrobial Activity

The oxadiazole moiety has been associated with antimicrobial properties. Compounds with this functional group have shown effectiveness against various bacterial strains. For example, pyrrole derivatives containing oxadiazole rings have exhibited MIC values as low as 3.125 µg/mL against Staphylococcus aureus . The potential for this compound to possess similar antimicrobial activity warrants further investigation.

Structure-Activity Relationships (SAR)

Understanding the SAR of related compounds can provide insights into optimizing the biological activity of this compound. Modifications in the piperazine ring or the oxadiazole substituent can significantly impact potency and selectivity against biological targets.

CompoundStructural FeaturesBiological Activity
LQFM180Piperazine with di-tert-butyl groupsAntioxidant, anxiolytic
Pyrrole DerivativesOxadiazole-containingAntimicrobial (MIC 3.125 µg/mL)

Case Studies

Case Study 1: Anxiolytic Activity
In a study evaluating LQFM180, doses of 9.4 mg/kg to 37.6 mg/kg were administered orally, resulting in decreased latency to sleep and increased duration of sleep in animal models. This suggests a potential for similar compounds to exert CNS effects through modulation of neurotransmitter systems .

Case Study 2: Antioxidant Mechanism
A comparative study on various piperazine derivatives demonstrated that those with oxadiazole substitutions exhibited superior antioxidant capabilities in electroanalytical assays and DPPH radical scavenging tests .

Q & A

Basic Synthesis: What are the key steps and reagents for synthesizing 1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the 1,2,4-oxadiazole ring using tert-butyl-substituted precursors.
  • Methylation : Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions.
  • Reagents : Common solvents include dimethylformamide (DMF) or dichloromethane (DCM), with microwave-assisted synthesis or reflux to enhance yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane mixtures) is often employed .

Advanced Synthesis: How can reaction conditions be optimized for higher yields or purity?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF improve reaction kinetics for heterocycle formation .
  • Catalysts : Use of K₂CO₃ or NaH as bases to deprotonate intermediates .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 2–4 hours) and minimizes side products .
  • Workflow : Real-time monitoring via TLC (e.g., 2:1 hexane/ethyl acetate) ensures reaction completion .

Basic Characterization: What analytical techniques confirm the compound’s structure?

Answer:
Standard methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify tert-butyl (-C(CH₃)₃) and piperazine (N-CH₂) signals .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C₁₄H₁₈N₄O, MW 258.32) .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection .

Advanced Characterization: How do XRD and NMR complement each other in structural elucidation?

Answer:

  • XRD : Provides absolute stereochemistry and bond angles, critical for resolving ambiguities in flexible piperazine rings .
  • NMR : Detects dynamic proton environments (e.g., tert-butyl rotation) and hydrogen bonding interactions not visible in XRD .
  • Combined use : Cross-validate torsion angles and substituent orientations for robust structural assignments .

Basic Bioactivity: What initial assays screen for biological activity?

Answer:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA .

Advanced Bioactivity: How can structure-activity relationship (SAR) studies guide modifications?

Answer:

  • Substituent variation : Replace tert-butyl with other alkyl groups to assess steric effects on target binding .
  • Piperazine modification : Introduce electron-withdrawing groups (e.g., acetyl) to enhance solubility or metabolic stability .
  • Assay design : Parallel testing in enzymatic (e.g., kinase inhibition) and cellular models to link structural changes to activity .

Data Contradictions: Why do reported bioactivities vary across studies?

Answer:
Potential causes include:

  • Synthetic impurities : Residual solvents (e.g., DMF) may interfere with assay readouts .
  • Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values .
  • Structural analogs : Misattribution of activity to parent compound vs. metabolites .

Stability: How should researchers assess storage stability and degradation pathways?

Answer:

  • Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light for 4 weeks, followed by HPLC analysis .
  • Degradation markers : Monitor hydrolysis of the oxadiazole ring (pH-dependent) or oxidation of the tert-butyl group via LC-MS .
  • Storage recommendations : Argon-sealed vials at -20°C for long-term stability .

Computational Modeling: What tools predict binding modes with biological targets?

Answer:

  • Docking software : AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., GPCRs) .
  • MD simulations : GROMACS for assessing piperazine flexibility in aqueous environments .
  • Validation : Compare predicted binding energies with experimental IC₅₀ values .

Purity Challenges: What methods resolve co-eluting impurities during purification?

Answer:

  • Two-dimensional chromatography : Combine size exclusion (SEC) and reverse-phase HPLC .
  • Derivatization : Convert impurities into UV-active species for detection .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate pure crystals .

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